Product packaging for Ethyl trans-3-ethoxycinnamate(Cat. No.:CAS No. 57293-23-9)

Ethyl trans-3-ethoxycinnamate

Cat. No.: B3183064
CAS No.: 57293-23-9
M. Wt: 220.26 g/mol
InChI Key: HCKOJKUUNSOANP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl trans-3-ethoxycinnamate is a synthetic cinnamic acid ester derivative provided as a high-purity compound for research and development purposes. Cinnamate esters are a class of compounds widely studied for their diverse pharmacological profiles, which include investigated anti-metastatic, chemosensitizing, antimicrobial, and acaricidal properties, as observed in related structural analogues . The core cinnamoyl structure is known to interact with various biological targets; for instance, similar compounds have been shown to act as inhibitors of the NFκB pathway and p38/Akt phosphorylation, which are relevant in cancer research, or to disrupt microbial cell membranes . The specific ethoxy substituent on this analogue may influence its physicochemical properties, such as lipophilicity, and its interactions with these biological targets, presenting a valuable point of investigation for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block in organic synthesis or as a probe in biochemical assays to explore its potential applications in medicinal chemistry and drug discovery. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and profiling experiments to determine the specific properties and mechanisms of action of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16O3 B3183064 Ethyl trans-3-ethoxycinnamate CAS No. 57293-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (E)-3-(3-ethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-3-15-12-7-5-6-11(10-12)8-9-13(14)16-4-2/h5-10H,3-4H2,1-2H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKOJKUUNSOANP-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701267272
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24393-57-5
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24393-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl (2E)-3-(3-ethoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701267272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches to Ethyl Trans 3 Ethoxycinnamate

Conventional Esterification Techniques

Esterification represents a fundamental approach to the synthesis of ethyl trans-3-ethoxycinnamate. This typically involves the reaction of a cinnamic acid derivative with ethanol (B145695).

Acid-Catalyzed Esterification of Cinnamic Acid Derivatives

The direct esterification of 3-ethoxycinnamic acid with ethanol in the presence of an acid catalyst is a conventional method for producing this compound. This reaction is an equilibrium process where a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is employed to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. researchgate.net The removal of water as it is formed drives the equilibrium towards the formation of the ester product.

In a broader context of cinnamate (B1238496) synthesis, the Fischer esterification method, which involves refluxing the carboxylic acid and alcohol with an acid catalyst, is a common practice. For instance, the synthesis of methyl cinnamate from trans-cinnamic acid often utilizes refluxing methanol (B129727) with excess concentrated sulfuric acid. researchgate.net Similarly, ethyl trans-4-ethoxycinnamate is synthesized by reacting p-ethoxycinnamic acid with ethanol under acidic conditions, typically at reflux.

Optimization of Reaction Conditions for Ester Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired ester. Key parameters that are often manipulated include temperature, reaction time, and the molar ratio of reactants. For instance, in the synthesis of cinnamate glycerides, esterification runs are performed by varying the initial molar ratio of the acid to glycerol (B35011) and the temperature to achieve nearly quantitative acid conversion and high selectivity towards the desired monoglyceride. researchgate.net

Solventless conditions have also been explored to create more environmentally friendly processes. Studies on the esterification of glycerol with p-methoxycinnamic acid have been conducted using solid acid catalysts under solvent-free conditions at elevated temperatures (150-170 °C). manchester.ac.ukresearchgate.net The optimization in these systems involves adjusting the molar ratio of glycerol to the cinnamic acid derivative to maximize the yield of the monoester. manchester.ac.ukresearchgate.net The choice of catalyst is also a critical factor; for example, immobilized Candida antarctica lipase (B570770) B has been shown to be effective in the solvent-free esterification of various cinnamic acid analogues. nih.gov

Wittig and Related Olefination Reactions

The Wittig reaction and its variations are powerful tools for the formation of carbon-carbon double bonds and are widely used in the synthesis of trans-cinnamate esters.

Application of Phosphonium (B103445) Ylides in Cinnamate Ester Formation

The Wittig reaction involves the reaction of a phosphonium ylide with an aldehyde or ketone to produce an alkene and a phosphine (B1218219) oxide. udel.edu For the synthesis of this compound, this would typically involve the reaction of 3-ethoxybenzaldehyde (B1676413) with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862) [(C₆H₅)₃P=CHCO₂Et]. jst.go.jp This ylide is commercially available and its stability, due to the electron-withdrawing ester group, allows for milder reaction conditions. udel.eduscribd.com

The general applicability of this method is demonstrated in the synthesis of various trans-cinnamate compounds where substituted benzaldehydes are reacted with ethyl (triphenylphosphoranylidene)acetate. jst.go.jpgoogle.com The reaction is often carried out in solvents like ethanol or toluene. jst.go.jp Solvent-free Wittig reactions have also been developed, offering a greener alternative by reacting a solid phosphorane with a liquid aldehyde, often resulting in high yields and simple product isolation. unirioja.esacs.org

Stereoselective Control in Wittig Synthesis of trans-Isomers

A significant advantage of using stabilized ylides in the Wittig reaction is the high stereoselectivity for the trans (or E) isomer of the resulting alkene. udel.eduresearchgate.net The formation of the trans isomer is generally favored due to thermodynamic stability. The reaction mechanism can proceed through a betaine (B1666868) intermediate or a concerted [2+2] cycloaddition to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. udel.edu The stereochemical outcome is influenced by factors such as the nature of the ylide, the aldehyde, and the reaction conditions.

For stabilized ylides, the reaction is often reversible at the betaine or oxaphosphetane stage, allowing for equilibration to the more stable trans product. researchgate.net This high stereoselectivity is a key feature, making the Wittig reaction a preferred method for synthesizing trans-cinnamate esters with high isomeric purity. unirioja.esresearchgate.net The analysis of the product's ¹H NMR spectrum, specifically the coupling constants of the alkenyl protons, can be used to confirm the trans stereochemistry. scribd.comresearchgate.net

Cesium Carboxylate O-Alkylation Methodologies

The O-alkylation of carboxylate salts provides an alternative route to ester synthesis. The use of cesium salts, in particular, has shown distinct advantages in these reactions.

The cesium carboxylate O-alkylation method involves the reaction of a carboxylate salt with an alkyl halide. Cesium carboxylates are known to be more reactive than other alkali metal carboxylates, a phenomenon often referred to as the "cesium effect". chegg.comthieme-connect.de This enhanced reactivity is attributed to the large ionic radius and high polarizability of the cesium ion, which leads to a "naked" and more nucleophilic carboxylate anion in aprotic polar solvents like dimethylformamide (DMF). researchgate.net

In practice, the carboxylic acid (e.g., a substituted cinnamic acid) is treated with cesium carbonate to form the cesium carboxylate in situ. umich.eduresearchgate.net This is then reacted with an alkylating agent, such as iodoethane (B44018), to yield the corresponding ethyl ester. umich.edu This method is advantageous as it proceeds under mild conditions, often at room temperature or with gentle heating, and can be highly efficient, leading to exclusive formation of the ester without significant side reactions. chegg.comresearchgate.net For example, the synthesis of ethyl trans-4-methoxycinnamate has been successfully achieved using cesium carbonate and iodoethane in DMF at 50 °C. umich.edu This methodology has also been applied to the synthesis of various esters from protected amino acids and other carboxylic acids, often without racemization for chiral substrates. researchgate.net

Data Tables

Table 1: Overview of Synthetic Methods for Cinnamate Esters

Method Reactants Key Reagents/Catalysts Typical Conditions Stereoselectivity Reference(s)
Acid-Catalyzed Esterification Cinnamic acid derivative, Ethanol H₂SO₄, p-TsOH Reflux Not inherently stereoselective (relies on starting material) researchgate.net, researchgate.net
Wittig Reaction Substituted benzaldehyde (B42025), (Carbethoxymethylene)triphenylphosphorane - Room temp. or heating, various solvents or solvent-free High for trans-isomer unirioja.es, researchgate.net, jst.go.jp

High-Yielding Esterification via Cesium Carbonate Activation

A notable method for the synthesis of cinnamate esters involves the use of cesium carbonate (Cs2CO3). This approach has been effectively used for the O-alkylation of carboxylic acids under mild conditions, often resulting in high yields. researchgate.net For instance, the esterification of 4-methoxycinnamic acid with iodoethane in the presence of cesium carbonate in N,N-dimethylformamide (DMF) at 50°C has been reported to produce ethyl 4-methoxycinnamate. umich.educhemicalbook.com This method's success is attributed to the unique properties of the cesium ion. researchgate.net

The general applicability of cesium carbonate in promoting O-alkylation of acids has been demonstrated to be superior to other bases in many cases, offering better yields and shorter reaction times. psu.edu This method avoids the need for harsh conditions and is compatible with various functional groups. psu.edu

Table 1: Cesium Carbonate Mediated Esterification

Carboxylic AcidAlkylating AgentBaseSolventConditionsProductReference
4-Methoxycinnamic AcidIodoethaneCesium CarbonateDMF50°C, 1 hourEthyl 4-methoxycinnamate umich.educhemicalbook.com

Mechanistic Insights into the "Cesium Effect" in O-Alkylation

The enhanced reactivity observed in the presence of cesium carbonate is often referred to as the "cesium effect." researchgate.net Several factors contribute to this phenomenon. The large ionic radius and solubility of the cesium ion in various organic solvents are key properties. researchgate.net In the context of O-alkylation, cesium carbonate acts as a mild inorganic base. researchgate.net

The proposed mechanism involves a few key steps. Firstly, the carbonate anion can deprotonate the carboxylic acid. researchgate.net More significantly, the cesium ion can coordinate with oxygen-containing groups in the reactants. nih.govacs.org This preorganization brings the substrates into close proximity, facilitating the reaction. nih.govacs.org This coordination is believed to be a crucial aspect of the "cesium effect," enhancing the nucleophilicity of the carboxylate and promoting the subsequent alkylation. researchgate.net In some cesium carbonate-promoted reactions, the formation of a carbonate ester intermediate has also been proposed. nih.govacs.org

Investigation of Alternative Synthetic Routes for this compound

While cesium carbonate-mediated esterification is effective, several other synthetic strategies exist for producing cinnamate esters. These methods offer alternatives that may be more suitable depending on the specific substrate and desired scale of the reaction.

Fischer-Speier Esterification: This is a classic method involving the acid-catalyzed reaction of a carboxylic acid with an alcohol. While widely used, it is an equilibrium-limited process, which can result in lower conversions. researchgate.net

Steglich Esterification: This method utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-(N,N-dimethylamino)pyridine (DMAP), to facilitate the esterification under mild conditions. cmu.ac.thrsc.orgorgsyn.org It is particularly useful for synthesizing esters from sensitive alcohols and acids. orgsyn.org

Wittig Reaction: The Wittig reaction provides a route to cinnamate esters by reacting a substituted benzaldehyde with a phosphorus ylide, such as ethyl (triphenylphosphoranylidene)acetate. chemicalbook.comgoogle.com This method is known for its reliability in forming carbon-carbon double bonds with good stereochemical control. google.com

Heck Reaction: The palladium-catalyzed Heck reaction can be employed to synthesize cinnamate esters from aryl halides and an acrylate (B77674) ester. acs.org

Knoevenagel Condensation: This condensation reaction can be used to prepare cinnamic acids from an aldehyde and a compound with an active methylene (B1212753) group, like malonic acid. The resulting cinnamic acid can then be esterified in a subsequent step. umich.edu

Enzymatic Esterification: Lipase-catalyzed esterification presents a green and economical alternative to chemical methods. researchgate.netnih.gov For example, immobilized Candida antarctica lipase B has been shown to be an effective biocatalyst for the esterification of cinnamic acid derivatives with various alcohols. nih.gov

Table 2: Comparison of Alternative Synthetic Routes for Cinnamate Esters

MethodKey Reagents/CatalystsGeneral AdvantagesGeneral DisadvantagesReference
Fischer-Speier EsterificationAcid catalyst (e.g., H₂SO₄)Simple, readily available reagentsEquilibrium-limited, may require harsh conditions researchgate.net
Steglich EsterificationDCC, DMAPMild conditions, high yieldsByproduct removal can be difficult cmu.ac.thrsc.orgorgsyn.org
Wittig ReactionPhosphorus ylideGood stereocontrolStoichiometric phosphine oxide byproduct chemicalbook.comgoogle.com
Heck ReactionPalladium catalystGood functional group toleranceCost of palladium catalyst acs.org
Knoevenagel CondensationBase catalyst (e.g., piperidine)Mild conditionsOften requires a subsequent esterification step umich.edu
Enzymatic EsterificationLipaseEnvironmentally friendly, high selectivitySlower reaction rates, enzyme cost researchgate.netnih.gov

Scale-Up Considerations and Process Analytical Technology (PAT) in Cinnamate Ester Production Research

Transitioning from laboratory-scale synthesis to industrial production of cinnamate esters introduces several challenges. A key consideration is the management of reaction heat, as many esterification reactions are exothermic. google.com Effective heat removal is crucial for maintaining optimal reaction temperatures and ensuring safety on an industrial scale. google.com

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) to design, analyze, and control manufacturing processes by measuring critical process parameters (CPPs) that affect critical quality attributes (CQAs). chromnet.netmt.com The implementation of PAT aims to enhance process understanding and control, leading to improved product quality and consistency. mt.combruker.com

For cinnamate ester production, PAT can be invaluable. In-line and on-line analytical tools can monitor key reaction parameters in real-time. mt.com Spectroscopic techniques such as Near-Infrared (NIR), Raman, and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the concentration of reactants, products, and intermediates throughout the process. americanpharmaceuticalreview.com This real-time data allows for precise control over the reaction, ensuring it proceeds optimally and consistently. bruker.comamericanpharmaceuticalreview.com

The long-term goals of applying PAT in chemical manufacturing include:

Reducing production cycle times. chromnet.net

Preventing the rejection of batches. chromnet.net

Enabling real-time release of products. chromnet.net

Improving the use of energy and materials. chromnet.net

Facilitating continuous manufacturing processes. chromnet.net

By integrating PAT, manufacturers can move towards a "Quality by Design" (QbD) approach, where quality is built into the product and process from the development stage, rather than being tested for at the end. bruker.com

Advanced Spectroscopic and Analytical Characterization of Ethyl Trans 3 Ethoxycinnamate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of Ethyl trans-3-ethoxycinnamate, offering detailed information about the connectivity and spatial arrangement of atoms.

Proton NMR (¹H NMR) is instrumental in identifying the various proton environments within the molecule. The trans-configuration of the alkene protons is readily confirmed by the large spin-spin coupling constant (J value) of approximately 16 Hz. The aromatic region is expected to show a more complex splitting pattern compared to para-substituted cinnamates due to the meta-substitution. The two ethoxy groups—one on the aromatic ring and one in the ester functionality—would present as distinct triplet and quartet signals.

Based on analyses of analogous cinnamate (B1238496) derivatives, the predicted chemical shifts (δ) for this compound in a solvent like CDCl₃ are presented below. unair.ac.idumich.edu

Table 1: Predicted ¹H NMR Data for this compound An interactive data table. Values are predicted based on analogous compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H 6.9 - 7.3 Multiplet (m) -
Vinylic-H (α to C=O) ~ 6.4 Doublet (d) ~ 16.0
Vinylic-H (β to C=O) ~ 7.7 Doublet (d) ~ 16.0
Ester -OCH₂CH₃ ~ 4.2 Quartet (q) ~ 7.1
Ester -OCH₂CH₃ ~ 1.3 Triplet (t) ~ 7.1
Aryl -OCH₂CH₃ ~ 4.1 Quartet (q) ~ 7.0

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbonyl carbon, vinylic carbons, and aromatic carbons are diagnostic. The carbonyl carbon of the α,β-unsaturated ester is expected around 167 ppm. The substitution pattern on the benzene (B151609) ring directly influences the chemical shifts of the aromatic carbons.

Table 2: Predicted ¹³C NMR Data for this compound An interactive data table. Values are predicted based on analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) ~ 167
Aromatic C-O ~ 159
Vinylic-C (β to C=O) ~ 144
Aromatic C (quaternary) ~ 136
Aromatic C-H 115 - 130
Vinylic-C (α to C=O) ~ 118
Ester -OCH₂ ~ 61
Aryl -OCH₂ ~ 64
Ester -CH₃ ~ 14.3

To unambiguously assign all proton and carbon signals and confirm the molecular connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between scalar-coupled protons. Key expected correlations include the one between the two vinylic protons and the correlations within each ethyl group (i.e., between the -CH₂- and -CH₃ protons).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) connectivity. It would be used to confirm the connection of the ester group to the vinylic system via correlations from the vinylic protons to the carbonyl carbon. Furthermore, it would verify the position of the ethoxy group on the aromatic ring by showing correlations from the aromatic protons to the benzylic ethoxy carbon.

Rotating-frame Overhauser Effect Spectroscopy (ROESY) is a 2D NMR technique that identifies protons that are close in space, irrespective of bond connectivity. huji.ac.il For this compound, a ROESY experiment would be valuable in confirming the trans geometry of the double bond. A cross-peak would be expected between the aromatic protons and the vinylic proton alpha to the carbonyl group, which is a spatial proximity characteristic of the trans isomer. While direct ROESY studies on this compound are not widely published, the technique has been successfully applied to study the conformation and host-guest interactions of similar molecules like ethyl p-methoxycinnamate in inclusion complexes, demonstrating its utility in this class of compounds. unair.ac.idresearchgate.netrjpbcs.com

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is expected to show several characteristic absorption bands.

Carbonyl (C=O) Stretch: The most prominent peak would be the stretching vibration of the ester carbonyl group. Due to conjugation with the C=C double bond and the aromatic ring, this band is expected to appear at a lower wavenumber than a simple saturated ester, typically in the range of 1700–1715 cm⁻¹. unair.ac.idwiley-vch.de

Alkene (C=C) Stretch: A sharp absorption corresponding to the stretching of the vinylic C=C bond is expected around 1635 cm⁻¹. scispace.com

Aromatic C=C Stretches: The benzene ring will exhibit characteristic C=C stretching vibrations, typically appearing as a series of absorptions in the 1450–1600 cm⁻¹ region.

C-O Stretches: Strong bands corresponding to the C-O stretching of the ester and ether linkages would be visible in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

C-H Bends: An out-of-plane C-H bending vibration for the trans-disubstituted alkene is expected to be strong and sharp near 980 cm⁻¹. The substitution pattern on the aromatic ring will also give rise to characteristic C-H bending absorptions in the 690-900 cm⁻¹ range.

Comparative IR Studies with Precursor Molecules and Analogues

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of this compound is best understood by comparing it to its precursors and structural analogues. The synthesis of this compound typically involves a condensation reaction (like a Wittig or Horner-Wadsworth-Emmons reaction) between 3-ethoxybenzaldehyde (B1676413) and a reagent that provides the ethyl acrylate (B77674) moiety, or a Fischer esterification of trans-3-ethoxycinnamic acid.

Key vibrational frequencies in the IR spectrum of this compound distinguish it from its precursors. The most prominent absorption is the C=O stretching vibration of the ester group. In conjugated esters like cinnamates, this peak is typically found in the region of 1730-1715 cm⁻¹. For comparison, the analogous C=O stretch in ethyl trans-p-methoxycinnamate is observed at approximately 1701-1707 cm⁻¹. researchgate.netchemoprev.org The precursor, 3-ethoxybenzaldehyde, would show a characteristic aldehyde C=O stretch around 1700-1680 cm⁻¹ and aldehyde C-H stretches near 2850 and 2750 cm⁻¹. These aldehyde-specific peaks would be absent in the spectrum of the final product.

Another defining feature is the C=C stretching vibration of the trans-alkene, which appears around 1640-1625 cm⁻¹. This, in conjunction with the C=O stretch, confirms the α,β-unsaturated ester structure. The spectrum also contains strong C-O stretching vibrations. Two distinct C-O bands are expected: one for the C(O)-O-ethyl linkage (around 1300-1200 cm⁻¹) and another for the aryl-O-ethyl ether linkage (around 1250 cm⁻¹). docbrown.info The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring at approximately 1600-1450 cm⁻¹.

By comparing the spectrum of this compound with that of a simpler analogue like ethyl cinnamate, the main difference would be the additional peaks corresponding to the ethoxy group on the benzene ring.

Compound Key IR Absorption Bands (cm⁻¹) and their Assignment
This compound (Predicted) ~1720 (C=O, ester), ~1630 (C=C, alkene), ~1250 & ~1200 (C-O, ether and ester), ~3050 (C-H, aromatic), ~2980 (C-H, aliphatic)
3-Ethoxybenzaldehyde (Precursor) ~1690 (C=O, aldehyde), ~2850 & ~2750 (C-H, aldehyde), ~1250 (C-O, ether)
Ethyl trans-p-methoxycinnamate (Analogue) 1701-1707 (C=O, ester), 1630 (C=C, alkene), 1253 (C-O, ether), 1168 (C-O, ester) researchgate.netchemoprev.org
Ethyl Acetate (Analogue) ~1740 (C=O, ester), ~1240 (C-O, ester) docbrown.info

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and structural features of a compound.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule, which allows for the unambiguous confirmation of its elemental formula. For this compound, the molecular formula is C₁₃H₁₆O₃. scbt.com The theoretical monoisotopic mass can be calculated with high precision.

Formula: C₁₃H₁₆O₃

Calculated Monoisotopic Mass: 220.10994 Da

An experimental HRMS analysis, typically using techniques like ESI-TOF (Electrospray Ionization - Time of Flight), would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), confirming the compound's elemental composition. For instance, HRMS data for similar cinnamate esters have been reported with high accuracy, validating their respective structures. acs.org

Fragmentation Pattern Analysis for Structural Elucidation

The molecular ion peak [M]⁺ would be observed at m/z 220. Key fragmentation pathways for esters include:

Loss of the ethoxy radical (-•OC₂H₅): This cleavage results in the formation of an acylium ion at m/z 175 (220 - 45).

Loss of ethylene (B1197577) (C₂H₄): A McLafferty rearrangement can lead to the loss of ethylene from the ethyl ester group, producing a radical cation at m/z 192 (220 - 28).

Cleavage of the ester group: Fragmentation can lead to the loss of the entire ethyl carboxylate group.

Aromatic fragmentation: The base peak for the closely related ethyl p-methoxycinnamate is often m/z 161, corresponding to the loss of the ethoxy group and subsequent rearrangement. researchgate.netuhamka.ac.id A similar prominent peak would be expected for the 3-ethoxy isomer.

Based on the fragmentation of ethyl p-methoxycinnamate (M⁺ at m/z 206), which shows key fragments at m/z 178, 161, 147, and 134, a predictive fragmentation for this compound is presented below. researchgate.netuhamka.ac.id

Predicted Fragment Ion (m/z) Possible Identity/Origin
220Molecular Ion [M]⁺
192[M - C₂H₄]⁺ (McLafferty Rearrangement)
175[M - •OC₂H₅]⁺ (Loss of ethoxy radical)
161[M - C₂H₅O - CO]⁺ or similar stable aromatic cation
147[M - •COOC₂H₅]⁺ (Loss of ethyl carboxylate radical)
134Aromatic fragment from further cleavages

Coupled Techniques: GC-MS and LC-MS for Purity and Compositional Analysis

Coupled chromatography-mass spectrometry techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for separating this compound from a mixture and confirming its identity and purity.

GC-MS Analysis: Due to its volatility, this compound is well-suited for GC-MS analysis. This technique is frequently used to identify and quantify analogous compounds like ethyl p-methoxycinnamate in essential oil extracts. uhamka.ac.idnih.govnih.gov In a typical GC-MS run, the compound would exhibit a characteristic retention time on a given column (e.g., a nonpolar DB-5 or HP-5ms column) and its identity would be confirmed by the mass spectrum of the eluting peak. This method is highly effective for assessing the purity of a synthesized sample or quantifying it in a complex matrix.

LC-MS Analysis: For less volatile samples or for analyses where derivatization is not desired, LC-MS is the preferred method. mdpi.com Reversed-phase HPLC using a C18 column with a mobile phase of methanol (B129727)/water or acetonitrile (B52724)/water is common for cinnamate analysis. researchgate.net Detection by MS, often with ESI or APCI (Atmospheric Pressure Chemical Ionization), provides high sensitivity and specificity. LC-MS is particularly valuable for monitoring reaction progress during synthesis or for analyzing the compound in biological or environmental samples. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule.

Determination of Absorption Maxima (λmax) and Molar Absorptivity

This compound, as a conjugated aromatic system, is a strong chromophore. Its UV-Vis spectrum is characterized by an intense absorption band in the UV region. The position of the maximum absorption (λmax) and the molar absorptivity (ε) are key parameters that define its effectiveness as a UV absorber.

The electronic structure of cinnamates is heavily influenced by the substitution pattern on the phenyl ring. rsc.orgresearchgate.net For cinnamates with electron-donating groups like methoxy (B1213986) or ethoxy, the λmax is typically shifted to longer wavelengths (a bathochromic shift) compared to unsubstituted cinnamate. Studies on methoxy-substituted cinnamates show that substitution at the meta position results in a different photophysical profile compared to ortho or para substitution. rsc.orgresearchgate.net

While a specific experimental value for this compound is not widely published, data from its analogues allow for a reliable estimation. For example, 2-ethylhexyl p-methoxycinnamate (Octinoxate) has a λmax of 311 nm with a molar absorptivity (ε) of ~23,300 M⁻¹cm⁻¹. mdpi.com Ethyl p-methoxycinnamate shows a λmax around 307-308 nm. chemoprev.orgresearchgate.net Theoretical calculations and experimental data for various cinnamates place the primary π-π* transition at around 310 nm. researchgate.net Given the electronic similarity between a meta-ethoxy and a para-methoxy group, the λmax for this compound is expected to be in a similar range, likely between 305-315 nm, with a high molar absorptivity characteristic of this class of compounds.

Compound λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹) Solvent
This compound (Predicted) ~310> 20,000Ethanol (B145695)/Methanol
2-Ethylhexyl p-methoxycinnamate 31123,300 mdpi.comNot Specified
Isopentyl p-methoxycinnamate 30824,355 mdpi.comNot Specified
Ethyl p-methoxycinnamate 307Not SpecifiedMethanol chemoprev.org

Investigation of Electronic Transitions and Conjugation Effects

The electronic absorption spectrum of this compound is dictated by its conjugated system, which includes the phenyl ring, the propenoate group (C=C double bond), and the carbonyl group (C=O) of the ester. The absorption of ultraviolet (UV) light promotes electrons from lower energy molecular orbitals (MOs) to higher energy MOs. The primary electronic transitions observed in molecules with such chromophores are π → π* and n → π* transitions. bspublications.netshu.ac.uk

The most intense absorption band in the UV spectrum of cinnamates corresponds to a π → π* transition, associated with the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the highly conjugated system. elte.hu This transition is responsible for the strong UV absorption properties of cinnamate derivatives. researchgate.net The presence of the ethoxy substituent (-OCH₂CH₃) on the phenyl ring at the meta-position acts as an auxochrome. While meta-substitution does not extend the primary conjugation path as effectively as para-substitution, it still influences the electron density of the aromatic ring, causing subtle shifts in the absorption maximum (λmax) and molar absorptivity (ε) compared to unsubstituted ethyl cinnamate. bspublications.net

Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) on similar cinnamate structures have shown that the main electronic transition has an energy of approximately 3.95 eV, corresponding to a λmax in the UVB region (around 310 nm). researchgate.net This transition is primarily described as a HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) excitation, where electron density is delocalized across the aromatic ring and the ester group. researchgate.netacs.org A lower intensity n → π* transition, involving the non-bonding electrons of the carbonyl oxygen, is also expected at a longer wavelength but is often obscured by the much stronger π → π* band. elte.hu The polarity of the solvent can influence the position of these bands; π → π* transitions typically undergo a red shift (to longer wavelengths) in more polar solvents, while n → π* transitions experience a blue shift (to shorter wavelengths). shu.ac.uk

Table 1: Typical Electronic Transitions in Cinnamate Derivatives

Transition TypeInvolved OrbitalsRelative EnergyTypical Wavelength RegionMolar Absorptivity (ε)
π → ππ (bonding) → π (antibonding)High280-320 nm (UVB)High (>10,000 L mol⁻¹ cm⁻¹)
n → πn (non-bonding) → π (antibonding)Low>320 nm (UVA)Low (<1,000 L mol⁻¹ cm⁻¹)

Time-Resolved UV-Vis Spectroscopy for Excited State Dynamics

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent relaxation pathways are critical for its function and photostability. Time-resolved spectroscopy techniques, such as transient absorption spectroscopy, provide insights into these ultrafast dynamic processes. researchgate.nettandfonline.com For cinnamate esters, the relaxation from the initially populated bright ¹ππ* state (S₁) is exceptionally efficient and occurs on a picosecond timescale. researchgate.netacs.org

Studies on related compounds like methyl cinnamate have elucidated a multi-step decay mechanism. researchgate.nettandfonline.commdpi.com The primary non-radiative decay channel involves:

Internal Conversion (IC): An extremely fast transition from the initially excited ¹ππ* state to a lower-lying, "dark" ¹nπ* state. For methyl cinnamate, this decay has been measured to occur in approximately 4.5 picoseconds. researchgate.net

Intersystem Crossing (ISC): Following population of the ¹nπ* state, efficient intersystem crossing to the triplet manifold (T₁) occurs. mdpi.comtandfonline.com This process is facilitated by the close energy proximity of the singlet and triplet states.

Isomerization and Relaxation: The molecule can then undergo trans-to-cis isomerization in the excited state, which is a key mechanism for dissipating the absorbed UV energy. researchgate.net Finally, the molecule relaxes back to the electronic ground state (S₀), potentially in the cis configuration. mdpi.com The triplet state of some cinnamates has been observed to have a lifetime of around 20 nanoseconds before returning to the ground state. mdpi.com

This rapid and efficient dissipation of absorbed energy through non-radiative pathways is a hallmark of photostable UV filters, as it minimizes the time spent in reactive excited states, thereby reducing the probability of photodegradation. illinois.eduresearchgate.net

Table 2: Proposed Excited State Decay Pathways for Cinnamate Esters

StepProcessInitial StateFinal StateTypical Timescale
1UV AbsorptionS₀ (trans)S₁ (¹ππ)Femtoseconds (fs)
2Internal ConversionS₁ (¹ππ)¹nπPicoseconds (ps) researchgate.net
3Intersystem Crossing¹nπT₁ (³ππ)Picoseconds (ps) tandfonline.com
4Relaxation/IsomerizationT₁ (³ππ)S₀ (cis/trans)Nanoseconds (ns) mdpi.com

Chromatographic Purity Assessment and Separation Techniques

Chromatographic methods are indispensable for the analysis of this compound, ensuring its purity, quantifying its concentration in various matrices, and monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the foremost technique for the quantitative analysis of UV filters like cinnamate esters in cosmetic and pharmaceutical formulations. utb.czoup.com A reversed-phase HPLC (RP-HPLC) method is typically employed for this compound.

The separation is generally achieved on a C18 stationary phase, which is nonpolar. The mobile phase consists of a mixture of a polar organic solvent, such as acetonitrile or methanol, and water, often with a small amount of acid (e.g., acetic acid or trifluoroacetic acid) to ensure sharp peak shapes. oup.comresearchgate.net Isocratic or gradient elution can be used to achieve optimal separation from matrix components or impurities. oup.com Detection is most commonly performed using a UV detector set at the λmax of the compound (around 308-310 nm for related cinnamates), providing excellent sensitivity and selectivity. researchgate.netscielo.brresearchgate.net This method, once validated for linearity, accuracy, and precision, allows for the precise quantification of the compound. scielo.br

Table 3: Typical HPLC Parameters for Cinnamate Ester Analysis

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) scielo.br
Mobile Phase Acetonitrile/Water or Methanol/Water mixture oup.comresearchgate.net
Elution Mode Isocratic or Gradient oup.com
Flow Rate 0.8 - 1.0 mL/min scielo.brresearchgate.net
Detection UV/Vis or Diode Array Detector (DAD) at ~310 nm researchgate.netscielo.br
Injection Volume 10 - 20 µL

Gas Chromatography (GC) for Volatile Component Profiling

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a powerful tool for analyzing the volatile components of a sample containing this compound. mdpi.com It is especially useful for assessing purity with respect to volatile synthetic byproducts or for profiling the compound in complex mixtures like essential oils. nih.govaucegypt.edu

For analysis, the sample is injected into a heated port to ensure volatilization. Separation occurs in a long capillary column coated with a stationary phase, typically a mid-polarity phase like 5% diphenyl / 95% dimethylpolysiloxane (e.g., HP-5). preprints.org A programmed temperature ramp is used to elute compounds based on their boiling points and interactions with the stationary phase. GC-FID provides quantitative data based on the response of carbon-containing compounds, while GC-MS allows for the definitive identification of components based on their mass spectra and retention times. tjpr.orgnih.gov

Table 4: Example GC Conditions for Cinnamate Analysis

ParameterTypical Conditions
Column HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm nih.gov
Carrier Gas Helium at a constant flow of ~1 mL/min nih.gov
Inlet Temperature 250 °C nih.gov
Oven Program e.g., Start at 60 °C, ramp to 280 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Source Temp. 200-230 °C nih.gov

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively to monitor the progress of chemical reactions, such as the esterification process to synthesize this compound. nih.govnsf.gov By spotting small aliquots of the reaction mixture onto a TLC plate over time, one can visualize the consumption of reactants (e.g., 3-ethoxycinnamic acid) and the formation of the product.

The stationary phase is typically silica (B1680970) gel coated on a glass or aluminum plate. cmu.ac.th A suitable mobile phase (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is chosen to achieve good separation between the starting materials and the desired ester. nih.govcmu.ac.th After the solvent front has moved up the plate, the separated spots are visualized, commonly under a UV lamp where the conjugated cinnamate compounds appear as dark spots on a fluorescent background. nih.gov The relative mobility of the spots (Rf value) helps in identifying the product and assessing the completion of the reaction. nih.gov

Table 5: TLC Systems for Monitoring Cinnamate Synthesis

Stationary PhaseMobile Phase (Eluent) ExamplesVisualization Method
Silica Gel 60 F₂₅₄Hexane / Ethyl Acetate (e.g., 10:1 v/v) nih.govUV light (254 nm)
Silica Gel 60 F₂₅₄Chloroform / Ethyl Acetate (e.g., 5:5 v/v) tjpr.orgUV light (254 nm)
Silica Gel 60 F₂₅₄n-hexane / Dichloromethane (e.g., 3:2 v/v) cmu.ac.thUV light (254 nm)

Advanced Separation Methods: e.g., Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

For highly complex samples where one-dimensional GC may not provide sufficient resolution, Comprehensive Two-Dimensional Gas Chromatography (GCxGC) offers vastly superior separation power. nist.gov This technique would be particularly advantageous for resolving this compound from its cis-isomer, positional isomers, or other closely related impurities in a complex matrix. gulfbioanalytical.com

In a GCxGC system, the effluent from a primary analytical column is continuously collected in small fractions by a modulator and then rapidly re-injected onto a second, shorter column with a different stationary phase (orthogonal separation). unito.it A common setup involves a nonpolar primary column and a more polar secondary column (or vice versa). dlr.de This two-dimensional separation spreads the components over a 2D plane, dramatically increasing peak capacity and separating co-eluting compounds. nist.govgcms.cz When coupled with a fast detector like a TOF-MS (Time-of-Flight Mass Spectrometer), GCxGC provides an unparalleled level of detail for both qualitative and quantitative analysis of complex volatile samples. unito.it

Table 6: Potential GCxGC Configuration for Advanced Analysis

Parameter1st Dimension2nd Dimension
Column Type Nonpolar (e.g., BPX5)Polar (e.g., BPX50) dlr.de
Length Long (e.g., 30-60 m) dlr.deShort (e.g., 1-3 m) dlr.de
Inner Diameter Standard (e.g., 0.25 mm) dlr.deNarrow (e.g., 0.15 mm) dlr.de
Modulation Period 2-6 secondsN/A
Detector FID or TOF-MSN/A

Computational and Theoretical Chemical Studies of Ethyl Trans 3 Ethoxycinnamate

Quantum Chemical Calculations (DFT, TD-DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for investigating the properties of molecular systems like Ethyl trans-3-ethoxycinnamate. These methods have been widely used to study various cinnamate (B1238496) derivatives, offering insights into their ground and excited state properties.

The first step in the computational investigation of this compound involves determining its most stable three-dimensional structure, or ground-state geometry. This is typically achieved through geometry optimization calculations using DFT methods. For cinnamate esters, the conformational landscape is primarily defined by the rotational isomers around the Cα-Cβ single bond (s-cis and s-trans) and the orientation of the ester and ethoxy groups.

For this compound, the trans configuration of the C=C double bond is the starting point. The two primary planar conformers would be the s-cis and s-trans rotamers, arising from rotation about the Cα-C(O) bond. Computational studies on similar cinnamates, such as methyl cinnamate, have shown that these conformers are close in energy, with the relative stability often depending on the specific substituents and the computational method employed. It is anticipated that the s-trans conformer of this compound would be slightly more stable due to reduced steric hindrance between the carbonyl oxygen and the vinylic hydrogen.

The orientation of the ethyl group in the ester and the ethoxy substituent on the phenyl ring also contributes to the conformational complexity. A thorough conformational analysis would involve systematically rotating these groups to identify the global minimum on the potential energy surface. It is expected that the most stable conformer will have a largely planar cinnamate core to maximize π-conjugation.

Table 1: Predicted Optimized Geometrical Parameters for the s-trans Conformer of this compound (Illustrative)

ParameterPredicted Value (Å or °)
C=C Bond Length~1.34 Å
C-C Single Bond Length (α-β)~1.47 Å
C=O Bond Length~1.22 Å
C-O (Ester) Bond Length~1.35 Å
C-O (Ethoxy) Bond Length~1.37 Å
C=C-C=O Dihedral Angle~180° (s-trans)
C-C-O-C (Ethoxy) Dihedral AngleNear planar or slightly twisted

Note: These are illustrative values based on typical DFT calculations for cinnamate esters.

Understanding the electronic structure of this compound is key to predicting its reactivity and spectroscopic properties. DFT calculations can provide detailed information about the distribution of electrons within the molecule. The presence of the electron-donating ethoxy group at the meta position of the phenyl ring influences the electronic properties.

Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. For this compound, the HOMO is expected to be a π-orbital delocalized over the entire cinnamoyl system, including the phenyl ring and the C=C double bond. The LUMO is anticipated to be a π*-orbital, also delocalized across the conjugated system, with significant contributions from the C=C and C=O bonds. The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical reactivity and the energy of its lowest electronic transition.

Natural Bond Orbital (NBO) analysis or other population analysis methods can be used to determine the partial atomic charges on each atom. This would reveal the electrophilic and nucleophilic sites within the molecule. The carbonyl carbon is expected to carry a significant positive charge, making it susceptible to nucleophilic attack, while the oxygen atoms of the ester and ethoxy groups will be negatively charged.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the UV-Vis absorption spectra of organic molecules like this compound. By calculating the energies of vertical electronic excitations from the ground state to various excited states, TD-DFT can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

For cinnamate derivatives, the most intense and lowest energy absorption band in the UV-B or UV-A region typically corresponds to a π→π* transition. In this compound, this transition would involve the promotion of an electron from the HOMO to the LUMO. The position of the ethoxy group at the meta position is expected to cause a slight blue shift (shift to shorter wavelength) in the λmax compared to its para-substituted counterpart, Ethyl trans-4-ethoxycinnamate, due to less effective extension of the conjugation. The predicted λmax for this compound is likely to be in the range of 280-300 nm.

Table 2: Predicted Electronic Transitions for this compound using TD-DFT (Illustrative)

TransitionPredicted λmax (nm)Oscillator Strength (f)Dominant Orbital Contribution
S0 → S1~290> 0.5HOMO → LUMO (π→π*)
S0 → S2~250< 0.3HOMO-1 → LUMO, etc.

Note: These are illustrative values based on TD-DFT calculations for similar cinnamate derivatives.

The accuracy of DFT and TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the basis set. Numerous studies have performed benchmark analyses to identify the most suitable functionals for reproducing the experimental properties of cinnamate derivatives. sigmaaldrich.com

For predicting UV-Vis spectra of cinnamates, hybrid functionals such as B3LYP and PBE0, and long-range corrected functionals like CAM-B3LYP and ωB97X-D have often provided a good balance of accuracy and computational cost. sigmaaldrich.com Benchmark studies have shown that B3LYP and B3P86 can reproduce the experimental spectra of some cinnamates well. sigmaaldrich.com For a reliable computational study of this compound, it would be prudent to test a selection of these well-performing functionals against any available experimental data or, in its absence, to compare the consistency of the predictions across different functionals. The choice of basis set, typically a Pople-style basis set like 6-311+G(d,p) or a Dunning-style correlation-consistent basis set, also plays a crucial role in the accuracy of the results. sigmaaldrich.com

Excited State Dynamics and Photochemical Reaction Mechanisms

Upon absorption of UV radiation, this compound can undergo various photophysical and photochemical processes. The most prominent of these for cinnamates is the trans-cis photoisomerization.

The trans isomer of a cinnamate is generally more thermodynamically stable than the cis isomer. However, upon photoexcitation, the molecule can efficiently convert to the cis form. This process is a key mechanism for dissipating the absorbed UV energy as heat, which is a desirable property for sunscreen applications.

Computational studies have been instrumental in elucidating the complex potential energy surfaces of the excited states involved in this isomerization. For cinnamates, the photoisomerization is generally thought to proceed via a twisting of the C=C double bond on the first singlet excited state (S1) potential energy surface. This twisting motion leads the molecule towards a conical intersection with the ground state (S0), a point where the two potential energy surfaces touch. At this conical intersection, the molecule can non-radiatively decay back to the ground state, populating either the trans or cis isomeric form.

The specific pathway can be influenced by the substitution pattern on the phenyl ring. For some cinnamates, an alternative pathway involving intersystem crossing to a triplet state (T1) followed by isomerization on the triplet potential energy surface has also been proposed. A detailed computational study of this compound would involve mapping the S1 and T1 potential energy surfaces as a function of the C=C torsional angle to identify the minimum energy paths for isomerization and any energy barriers that may exist. The location and accessibility of conical intersections and intersystem crossing points would be critical in determining the quantum yield of the photoisomerization process. Given the general behavior of cinnamates, it is highly probable that this compound also undergoes efficient trans-cis photoisomerization upon UV irradiation.

Identification of Conical Intersections and Non-Radiative Decay Channels

Upon absorption of UV radiation, this compound is promoted to an electronically excited state. The subsequent deactivation pathways are critical in determining its photostability and efficiency as a UV filter. Non-radiative decay channels, often mediated by conical intersections (CIs), provide a rapid route for the molecule to return to the ground state, converting the absorbed UV energy into heat.

Theoretical studies on related methoxy (B1213986) methylcinnamates (MMCs) have provided a framework for understanding these decay processes. For instance, in para-methoxy methylcinnamate (p-MMC), it has been found that the molecule undergoes multistep intersystem crossing (ISC) from the bright S1 (¹ππ) state to the lowest triplet T1 (³ππ) state. acs.org This process can occur via two competing pathways: a stepwise ISC following internal conversion (IC) to a dark ¹nπ* state, or a direct ISC from the S1 to the T2 state. acs.org These ISC processes, occurring on a picosecond timescale, lead to a significant torsion of the C=C double bond in the T1 state. acs.org

For meta-substituted cinnamates, the energy landscape of the excited states can be different. Theoretical calculations on meta-methoxy methylcinnamate (m-MMC) have shown a significant energy barrier for non-radiative decay along the double-bond twisting coordinate in the S1 state. researchgate.net This suggests that direct isomerization on the S1 surface might be less favorable compared to other decay channels. The presence of the ethoxy group at the meta position in this compound is expected to influence the electronic structure and the relative energies of the excited states, but the fundamental decay pathways involving IC to nπ* states and ISC to triplet states are likely to be relevant. The decay of the S1 excited state for many aminocinnamic acids and their esters occurs predominantly through non-radiative processes. mdpi.com

The general mechanism for many cinnamate derivatives involves the initial excitation to the bright ¹ππ* state, followed by either internal conversion to a dark ¹nπ* state and subsequent intersystem crossing to the triplet manifold, or direct trans → cis photoisomerization on the excited state surface. rsc.org The specific pathway and its efficiency are highly dependent on the substituent and its position on the phenyl ring. rsc.org

Influence of Substituent Position (meta-ethoxy) on Photoreactivity

The position of the substituent on the phenyl ring of cinnamate esters has a profound effect on their photophysical and photochemical properties. Experimental and theoretical studies on various substituted cinnamates have highlighted the distinct behavior of meta-substituted isomers compared to their ortho and para counterparts. researchgate.net

A key finding for meta-methoxy substituted cinnamates is that they exhibit strong fluorescence, which is in stark contrast to the quenched fluorescence observed in para-substituted analogs. researchgate.net This difference in fluorescence quantum yield is correlated with changes in the UV absorption spectra, where the two lowest ππ* states are split in the meta-substituted compound but are nearly degenerate in the para-isomer. researchgate.net This suggests that the electronic structure of this compound, with its meta-ethoxy group, likely features well-separated lowest singlet excited states, which could influence the initial photodynamic pathways.

Furthermore, the photoreactivity in terms of cycloaddition reactions is also influenced by the substituent position. While para-functionalized cinnamates generally exhibit excellent diastereoselectivity in [2+2] photocycloaddition reactions, meta-substituted cinnamates tend to show more moderate diastereoselectivity. nih.gov

Theoretical studies on hydroxy-substituted methyl cinnamates (HMC) have revealed that the photoisomerization route is highly dependent on the substituent position. For para-HMC, the decay proceeds via the triplet state, whereas for meta- and ortho-HMC, the photoisomerization occurs directly on the S1 (¹ππ*) state surface through twisting of the C=C bond. rsc.org This indicates that the meta-ethoxy group in this compound could favor a direct photoisomerization pathway on the singlet excited state surface.

Table 1: Comparison of Photophysical Properties of Substituted Cinnamates

Substituent PositionObserved FluorescenceDeduced Excited State PropertyReference
Meta-methoxyStrongSplit lowest ππ* states researchgate.net
Para-methoxyQuenchedNearly degenerate lowest ππ* states researchgate.net

Solvent Effects on Excited State Properties and Dynamics

The solvent environment can significantly modulate the excited state properties and dynamics of polar molecules like this compound. Computational studies often employ implicit solvent models, such as the polarizable continuum model (PCM), or explicit solvent molecules to simulate these effects.

For many cinnamate derivatives, an increase in solvent polarity leads to a bathochromic (red) shift in the fluorescence spectra, which is more pronounced than the shift in the absorption spectra. This indicates a larger dipole moment in the excited state compared to the ground state and better stabilization of the excited state in polar solvents. mdpi.com This stabilization can influence the energy barriers of different decay pathways. For instance, in some cases, a polar protic solvent can stabilize the excited state and prevent non-radiative decay, leading to slightly higher fluorescence intensity. mdpi.com

In the case of aminocinnamic acids and their esters, the fluorescence quantum yield is generally low across solvents of varying polarity, indicating that non-radiative decay is the dominant deactivation pathway. mdpi.com However, subtle increases in fluorescence in polar solvents suggest some degree of stabilization of the emissive excited state. mdpi.com

The mechanism of electrohydrodimerization of cinnamic acid esters has been shown to be significantly influenced by the solvent. In aprotic solvents like DMF, the reaction proceeds via a clean 1-electron process leading to cyclized products. In contrast, in a protic solvent like methanol (B129727), the reaction rates are much faster, and the product distribution shifts to a mixture of the saturated ester and linear hydrodimers, with a change in stereochemistry. researchgate.net These findings highlight the crucial role of the solvent's hydrogen-bonding capability and acidity in directing the reaction pathways of cinnamate derivatives.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational landscape and intermolecular interactions of molecules in different environments.

Conformational Sampling in Solution and Solid States

This compound possesses conformational flexibility due to the rotation around several single bonds, including the C-C bond between the phenyl ring and the vinyl group, and the bonds within the ethyl and ethoxy groups. MD simulations can explore the potential energy surface to identify low-energy conformations and the dynamics of interconversion between them.

In the solid state, the conformation is fixed within the crystal lattice, and computational methods can be used to predict crystal structures and analyze intermolecular interactions.

Simulation of Intermolecular Interactions

MD simulations can provide detailed insights into the intermolecular interactions between this compound and solvent molecules or other solute molecules. These interactions are crucial for understanding its solubility, aggregation behavior, and reactivity in condensed phases.

Structure-Property Relationship Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property. These models are valuable for predicting the properties of new compounds and for understanding the structural features that govern a specific behavior.

Theoretical calculations at the Density Functional Theory (DFT) level have been performed for a series of ethyl 4- and 3-substituted-cinnamates to develop QSPR models for their esterification process. semanticscholar.orgmdpi.com This work involved calculating quantum chemical descriptors such as atomic charges, Fukui functions, and frontier molecular orbital energies. semanticscholar.orgmdpi.com

The study found that for the esterification of 3-substituted cinnamic acids, electron-withdrawing groups favor the reaction. semanticscholar.orgmdpi.com The QSPR models developed can be used to predict the reactivity of other substituted cinnamates, including this compound. The ethoxy group is generally considered to be an electron-donating group, which, based on these models, would suggest a lower reaction yield in acid-catalyzed esterification compared to cinnamates with electron-withdrawing groups at the meta position.

QSPR models have also been successfully applied to predict the antifungal activity of cinnamaldehyde (B126680) derivatives, demonstrating the broad applicability of these computational approaches in understanding the structure-activity relationships of this class of compounds. mdpi.com

Quantitative Structure-Property Relationships (QSPR) for Spectroscopic Features

Quantitative Structure-Property Relationship (QSPR) models are mathematical formalisms that aim to correlate a molecule's structural features with its physicochemical properties. For spectroscopic features, QSPR involves linking calculated structural and electronic parameters to observed spectral data, such as vibrational frequencies in infrared (IR) spectroscopy.

While specific QSPR studies dedicated exclusively to this compound are not prominent in the literature, the methodology is well-established for related cinnamate esters. researchgate.net Such studies typically involve a synergistic approach combining experimental spectroscopy with computational modeling. acs.org The process begins with the computational optimization of the molecule's ground-state geometry using methods like DFT. Following optimization, a frequency calculation is performed to predict the IR spectrum. acs.org The calculated vibrational frequencies corresponding to specific bond stretches and bends are then compared with experimental IR data.

For this compound, key vibrational modes of interest would include the carbonyl (C=O) stretch, the olefinic (C=C) stretch, and the aryl-ether and ethyl-ether (C-O-C) stretches. The exact frequencies of these vibrations are sensitive to the electronic environment, which is influenced by the ethoxy substituent on the phenyl ring. By analyzing a series of related substituted cinnamates, a QSPR model can be developed that quantitatively describes how substituent properties (like electronegativity or size) correlate with shifts in these characteristic frequencies. Such models are invaluable for predicting the spectroscopic properties of novel compounds and for interpreting complex experimental spectra. acs.org

Table 1: Illustrative Comparison of Experimental vs. Calculated IR Frequencies for Key Functional Groups in a Cinnamate Structure.
Functional GroupVibrational ModeTypical Experimental Wavenumber (cm⁻¹)Hypothetical DFT-Calculated Wavenumber (cm⁻¹)Significance of Correlation
C=O (Ester)Stretching1710-17301725Sensitive to conjugation and electronic effects of the phenyl ring.
C=C (Olefinic)Stretching1625-16401635Position reflects the degree of conjugation across the cinnamoyl system.
C-O-C (Aryl Ether)Asymmetric Stretch1240-12601250Frequency is influenced by the substitution pattern on the aromatic ring.
C-O-C (Ethyl Ester)Asymmetric Stretch1150-11801170Correlates with the conformation of the ethyl group.

Prediction of Chemical Reactivity based on Electronic Structure

The chemical reactivity of this compound can be effectively predicted by analyzing its electronic structure using quantum chemical calculations. mdpi.com Descriptors derived from the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in this analysis. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net

Theoretical studies on substituted cinnamic acid derivatives have demonstrated that electronic descriptors can predict their behavior in chemical reactions like esterification. mdpi.comresearchgate.net For instance, the reaction is favored by electron-withdrawing groups on the cinnamic acid moiety. mdpi.comresearchgate.net Local reactivity descriptors, such as calculated atomic charges and Fukui functions, identify the specific atoms most likely to be involved in a reaction. In this compound, the carbonyl carbon is predicted to be a primary electrophilic site, susceptible to nucleophilic attack, while the carbonyl oxygen is the most likely site for protonation in acid-catalyzed reactions. mdpi.com

The photochemical reactivity of cinnamates is also governed by their electronic structure. researchgate.net Upon absorption of UV radiation, the molecule is promoted to an excited electronic state (typically the S₁ (¹ππ) state). rsc.org The subsequent decay pathway, which can involve a highly efficient trans → cis photoisomerization, is a key process for the function of cinnamate-based sunscreens. researchgate.netrsc.org Computational studies can map the potential energy surfaces of the excited states to determine the most likely isomerization route, which may involve transitions to other states such as the ¹nπ state or a triplet T₁ (³ππ*) state. rsc.org The relative energies of these states, which are dictated by the molecule's structure, determine the efficiency and mechanism of the photoreaction. researchgate.net

Chemical Reactivity and Derivatization Strategies for Ethyl Trans 3 Ethoxycinnamate

Hydrolysis and Saponification Kinetics and Mechanisms

The ester functionality of ethyl trans-3-ethoxycinnamate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 3-ethoxycinnamic acid and ethanol (B145695). This transformation can be catalyzed by either acid or base.

Base-catalyzed hydrolysis, also known as saponification, is a widely utilized and generally irreversible process. chemistrysteps.com The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the ethoxide ion is eliminated, and a final, rapid acid-base reaction between the resulting carboxylic acid and the base catalyst (or another hydroxide ion) forms the carboxylate salt, driving the reaction to completion. chemistrysteps.comucoz.com The general kinetic expression for saponification is second-order, dependent on the concentrations of both the ester and the base. quora.com

Studies on related cinnamate (B1238496) esters have demonstrated effective saponification using various bases. For instance, lithium hydroxide (LiOH) in a water/tetrahydrofuran (THF) two-phase system has been shown to accelerate the hydrolysis of ethyl cinnamate, with the lithium cation playing a crucial role in activating the ester. jst.go.jp Microwave-assisted hydrolysis of ethyl cinnamates using potassium carbonate (K2CO3) in ethanol also provides the corresponding carboxylates in good to high yields (73-98%). acs.org

Acid-catalyzed hydrolysis follows the AAC2 mechanism (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular), which is the microscopic reverse of Fischer esterification. chemistrysteps.comucoz.com The reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water. chemistrysteps.com Unlike saponification, acid-catalyzed hydrolysis is an equilibrium process, and driving it to completion often requires using a large excess of water or removing the alcohol byproduct as it forms. chemistrysteps.com

Reaction Catalyst/Reagents Key Features Reference
Saponification Aqueous NaOH or KOHIrreversible; Second-order kinetics; Forms carboxylate salt. chemistrysteps.com, quora.com
Hydrolysis LiOH in Water/THFLi+ cation accelerates the reaction. jst.go.jp
Hydrolysis K2CO3 in Ethanol (Microwave)Good to high yields (73-98%) for substituted cinnamates. acs.org
Acid Hydrolysis Dilute Acid (e.g., H2SO4)Reversible equilibrium process. ucoz.com, chemistrysteps.com

Transesterification Reactions with Various Alcohols

Transesterification is the process of converting one ester into another by exchanging the alkoxy group, a fundamental reaction for modifying the properties of this compound. wikipedia.org This equilibrium reaction can be catalyzed by acids, bases, or enzymes.

Acid-catalyzed transesterification typically employs proton sources like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (pTSA). orgsyn.orgmdpi.com The mechanism involves protonation of the carbonyl oxygen, making the ester more susceptible to nucleophilic attack by an alcohol. wikipedia.org To shift the equilibrium towards the desired product, the reactant alcohol is often used in large excess, or the lower-boiling alcohol byproduct (in this case, ethanol) is removed by distillation. orgsyn.org For example, the synthesis of octyl p-methoxycinnamate, a structural analog, has been successfully achieved by reacting ethyl p-methoxycinnamate with octanol (B41247) using sulfuric acid as a catalyst. chemoprev.orgresearchgate.net

Base-catalyzed transesterification is also highly effective and often proceeds faster than the acid-catalyzed counterpart at lower temperatures. srsintl.com Common catalysts include strong bases like sodium hydroxide and potassium hydroxide, or alkoxides such as sodium methoxide. srsintl.com The mechanism begins with the deprotonation of the incoming alcohol by the base to form a more potent nucleophile, the alkoxide ion, which then attacks the carbonyl carbon of the ester. srsintl.commasterorganicchemistry.com Various alkali metal salts, such as potassium carbonate (K₂CO₃), have also been shown to effectively catalyze the transesterification of cinnamate esters with phenols. rsc.org

The table below summarizes various catalytic systems used for the transesterification of cinnamate esters.

Catalyst Type Specific Catalyst Reactants Notes Reference
Acid Sulfuric Acid (H₂SO₄)Ethyl p-methoxycinnamate, OctanolSynthesis of a sunscreen agent. chemoprev.org
Acid p-Toluenesulfonic Acid (pTSA)Cinnamic Acid, Methanol (B129727)Fischer esterification, but principles apply. mdpi.com
Base Potassium Carbonate (K₂CO₃)Cinnamate esters, PhenolsHeterogeneous catalyst, environmentally friendly. rsc.org
Base Sodium Hydroxide (NaOH)Triglycerides, MethanolCommon in biodiesel production. srsintl.com
Neutral TitanatesVarious esters and alcoholsGeneral catalyst for transesterification. orgsyn.org
Enzymatic Lipase (B570770) (e.g., Novozym® 435)Ethyl ferulate, Fish oilHigh specificity and mild conditions. srce.hr

The mechanism of both acid- and base-catalyzed transesterification proceeds through a key tetrahedral intermediate. wikipedia.org

In the base-catalyzed mechanism , a strong base generates an alkoxide from the alcohol. This alkoxide acts as the nucleophile, attacking the carbonyl carbon of this compound. The resulting tetrahedral intermediate then collapses, expelling the original ethoxide group to form the new ester. All steps are in equilibrium, but the reaction can be driven forward by using an excess of the reactant alcohol. masterorganicchemistry.com

The acid-catalyzed mechanism begins with the protonation of the ester's carbonyl oxygen. This activation step increases the electrophilicity of the carbonyl carbon, allowing it to be attacked by a neutral alcohol molecule. A series of proton transfer steps follows, leading to the formation of a tetrahedral intermediate. This intermediate then eliminates ethanol, and a final deprotonation step regenerates the acid catalyst and yields the new ester product. wikipedia.org

Cycloaddition Reactions (e.g., [2+2] cycloaddition) and Their Stereoselectivity

The conjugated double bond in this compound allows it to participate in cycloaddition reactions, which are powerful methods for constructing cyclic structures. A notable example is the [2+2] photocycloaddition.

When exposed to ultraviolet (UV) light, cinnamate esters can undergo a [2+2] cycloaddition reaction between two molecules to form a cyclobutane (B1203170) ring. acs.org This reaction is a cornerstone of photolithography and the synthesis of cross-linked polymers. The stereochemistry of the resulting cyclobutane derivatives (truxinates and truxillates) is highly dependent on the reaction conditions, such as the physical state (solution, crystal, or glass) of the ester. acs.org

According to the Woodward-Hoffmann rules for pericyclic reactions, a thermal [2+2] cycloaddition is symmetry-forbidden for a suprafacial-suprafacial approach, while a photochemical [2+2] cycloaddition is symmetry-allowed. kharagpurcollege.ac.in The reaction proceeds through the excitation of one molecule to its excited state, which then reacts with a ground-state molecule. The stereochemical outcome is dictated by the geometry of the reactants as they approach each other. Due to the concerted nature of the reaction, the stereochemistry of the substituents on the double bond is typically retained in the product. libretexts.org For this compound, this means the trans relationship of the phenyl and ester groups is maintained in the cyclobutane product.

Electrophilic Aromatic Substitution Reactions on the Ethoxyphenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating ethoxy group (-OCH₂CH₃). The ethoxy group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. wikipedia.org This directing effect arises from the ability of the oxygen's lone pairs to donate electron density into the aromatic ring via resonance (+M effect), which stabilizes the carbocation intermediate (the sigma complex) formed during the substitution, particularly when the electrophile adds to the ortho or para positions. wikipedia.orgmasterorganicchemistry.com

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The general mechanism involves two steps: attack of the electrophile by the aromatic π-system to form a resonance-stabilized sigma complex, followed by deprotonation to restore aromaticity. masterorganicchemistry.comminia.edu.eg Due to steric hindrance from the ethoxy group and the cinnamoyl side chain, the para-substituted product is often favored over the ortho-substituted products.

Reaction Typical Reagents Electrophile (E⁺) Expected Major Products
Nitration HNO₃, H₂SO₄NO₂⁺ (Nitronium ion)Ethyl 3-ethoxy-4-nitrocinnamate and Ethyl 3-ethoxy-2-nitrocinnamate
Halogenation Br₂, FeBr₃Br⁺Ethyl 4-bromo-3-ethoxycinnamate and Ethyl 2-bromo-3-ethoxycinnamate
Sulfonation Fuming H₂SO₄SO₃4-(2-(Ethoxycarbonyl)vinyl)-2-ethoxyphenylsulfonic acid
Friedel-Crafts Acylation RCOCl, AlCl₃RCO⁺ (Acylium ion)Ethyl 4-acyl-3-ethoxycinnamate

Radical Reactions and Polymerization Studies

The alkene moiety in this compound can participate in radical reactions. Cinnamate esters have been successfully polymerized and copolymerized via free-radical initiation. researchgate.net In a typical free-radical polymerization process, an initiator (like benzoyl peroxide) generates a radical, which adds to the double bond of the monomer. This creates a new radical species that can then react with subsequent monomer units, leading to the growth of a polymer chain.

Cinnamate esters derived from epoxidized plant oils have been homopolymerized into soft, insoluble polymers and also copolymerized with other vinyl monomers such as styrene, vinyl acetate, and methyl methacrylate (B99206) to form thermoset resins. researchgate.net Such polymerizations indicate that this compound could serve as a monomer or co-monomer to produce polymers with specific properties imparted by the ethoxyphenyl group.

Furthermore, studies on the radical scavenging activity of related compounds like ethyl cinnamate show that it can interact with and neutralize free radicals. nih.gov This suggests that this compound may also possess antioxidant properties, a feature that could be relevant in the context of polymer degradation or biological applications.

Synthesis of Novel Derivatives of this compound

The chemical scaffold of this compound offers multiple sites for structural modification, enabling the synthesis of a diverse array of novel derivatives. These derivatization strategies primarily target the ethoxy group, the ester moiety, and the aromatic ring, allowing for a systematic exploration of structure-reactivity relationships.

Functionalization at the Ethoxy Group

The ethoxy group at the C3 position of the phenyl ring is a key determinant of the molecule's electronic properties and steric profile. While direct functionalization of this ether linkage can be challenging, modifications are typically introduced by utilizing precursors with varied alkoxy groups. The synthesis of such precursors often starts with 3-hydroxybenzaldehyde, where the hydroxyl group can be alkylated to introduce different ether functionalities before its condensation to form the cinnamate structure.

However, a primary reaction involving the ethoxy group is its cleavage to yield the corresponding phenol, 3-hydroxycinnamic acid or its ester. This de-etherification can be achieved under specific conditions, for example, using strong acids or Lewis acids, which then allows for the introduction of a wide range of new functional groups at this position. For instance, the newly exposed hydroxyl group can be re-alkylated to introduce longer or more complex alkyl chains, or it can be esterified to form acyloxy derivatives.

While direct manipulation of the ethyl group within the ethoxy moiety is not a common synthetic route, the variation of this group is achieved by starting with different alkylated 3-hydroxybenzaldehydes. This approach allows for the synthesis of a library of 3-alkoxycinnamate derivatives, which can be used to probe the effects of the alkoxy chain length and branching on the compound's properties.

Table 1: Representative Reactions for Functionalization at the 3-Position

Reaction TypeReagents and ConditionsProduct Type
Ether Cleavage BBr₃, CH₂Cl₂3-Hydroxycinnamate Derivative
Re-alkylation Alkyl halide, K₂CO₃, Acetone (B3395972) (on the 3-hydroxy derivative)3-Alkoxycinnamate with varied alkyl chain
Esterification Acyl chloride, Pyridine (on the 3-hydroxy derivative)3-Acyloxycinnamate Derivative

Modification of the Ester Moiety

The ethyl ester group of this compound is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, and amidation. These reactions allow for the introduction of a wide range of functional groups, significantly altering the compound's physicochemical properties such as solubility, polarity, and steric bulk.

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield trans-3-ethoxycinnamic acid. cymitquimica.com This carboxylic acid is a key intermediate that can be further derivatized. For example, alkaline hydrolysis using sodium hydroxide in an aqueous ethanol solution is a common method.

Transesterification: This process involves reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the ethyl group for a different alkyl or aryl group. wikipedia.org This is a widely practiced method for creating a library of cinnamate esters with varying alcohol moieties. For instance, reaction with a long-chain alcohol like n-octanol can produce octyl trans-3-ethoxycinnamate, a more lipophilic derivative. rasayanjournal.co.in The reaction is often driven to completion by using an excess of the new alcohol.

Amidation: The ester can be converted into an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often referred to as aminolysis, typically requires heating or catalysis. kemdikbud.go.id Direct amidation of ethyl cinnamate derivatives has been achieved by heating with an amine, sometimes under microwave irradiation to accelerate the reaction. ugm.ac.id For instance, reacting this compound with a specific amine, such as piperidine, would yield the corresponding N-piperidyl-trans-3-ethoxycinnamamide. The resulting amides often exhibit significantly different biological activities compared to the parent ester. kemdikbud.go.idmdpi.com

Reduction: The ester group can be reduced to a primary alcohol, yielding 3-(3-ethoxyphenyl)prop-2-en-1-ol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com It is also possible to achieve a partial reduction to the corresponding aldehyde using specialized reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures. youtube.com

Grignard Reaction: Reaction with Grignard reagents (RMgX) can convert the ester into a tertiary alcohol. This reaction involves the addition of two equivalents of the Grignard reagent to the ester carbonyl group. libretexts.org

Table 2: Derivatization Reactions at the Ester Moiety of this compound

Reaction TypeReagent(s)Product
Hydrolysis NaOH, H₂O/EtOHtrans-3-Ethoxycinnamic acid
Transesterification R'-OH, Acid or Base catalystAlkyl/Aryl trans-3-ethoxycinnamate
Amidation R'R''NH, HeatN,N-Disubstituted-trans-3-ethoxycinnamamide
Reduction to Alcohol LiAlH₄, then H₃O⁺3-(3-Ethoxyphenyl)prop-2-en-1-ol
Reduction to Aldehyde DIBAL-H, then H₂Otrans-3-Ethoxycinnamaldehyde
Grignard Reaction 2 eq. R'-MgBr, then H₃O⁺1,1-Disubstituted-3-(3-ethoxyphenyl)prop-2-en-1-ol

Elucidation of Structure-Reactivity Relationships in Derived Compounds

The 3-ethoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. The reactivity of this group is comparable to the more commonly studied 3-methoxy group. The presence of this electron-donating group can influence the reactivity of the double bond in the propenoate chain, making it more susceptible to certain electrophilic additions.

Modification of the ester moiety has a profound impact on the reactivity of the carbonyl group. For example, converting the ethyl ester to a more sterically hindered ester, such as a tert-butyl ester, will decrease the rate of nucleophilic acyl substitution reactions like hydrolysis and transesterification due to increased steric hindrance around the carbonyl carbon. Conversely, converting the ester to an amide introduces a different set of reactive properties, as the nitrogen atom's lone pair can delocalize into the carbonyl group, making it less electrophilic.

Studies on related cinnamate esters have shown that the nature of the esterifying alcohol can influence the compound's solubility and, consequently, its reaction kinetics in different solvent systems. samipubco.com For instance, increasing the length of the alkyl chain in the ester group generally increases lipophilicity.

Advanced Research Perspectives in Chemical Science for Ethyl Trans 3 Ethoxycinnamate

Contributions to Fundamental Mechanistic Organic Chemistry

The study of Ethyl trans-3-ethoxycinnamate and related cinnamate (B1238496) esters contributes significantly to the understanding of fundamental reaction mechanisms in organic chemistry. The synthesis of these esters often serves as a model for classic organic reactions.

Esterification Reactions: The formation of cinnamate esters, including this compound, is a prime example of Fischer esterification. This acid-catalyzed reaction between a carboxylic acid (trans-cinnamic acid derivative) and an alcohol (ethanol) is a cornerstone of organic synthesis. Mechanistic studies focus on the protonation of the carbonyl oxygen, subsequent nucleophilic attack by the alcohol, proton transfer, and the elimination of water to form the ester. The efficiency and kinetics of this reversible reaction are subjects of ongoing investigation. sapub.org123helpme.com

Wittig Reaction: An alternative synthetic route that provides deep mechanistic insights is the Wittig reaction. gctlc.orgchegg.com This method involves the reaction of an aldehyde (e.g., 3-ethoxybenzaldehyde) with a phosphorus ylide (e.g., (carbethoxymethylene)triphenylphosphorane). The reaction is renowned for its high degree of stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer), which is crucial for the properties of this compound. Studies in this area explore the nature of the betaine (B1666868) or oxaphosphetane intermediate and the factors that influence the E/Z selectivity. A solvent-free approach to synthesizing ethyl trans-cinnamate via the Wittig reaction has been developed, highlighting a greener chemistry perspective. gctlc.org

Transesterification: Cinnamate esters can also be synthesized via transesterification, an equilibrium-controlled process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org Lipase-catalyzed transesterification in solvent-free systems is an area of active research, offering an enzymatic and environmentally benign pathway to various cinnamate esters. wikipedia.org

These synthetic pathways are not merely procedural; they are platforms for investigating reaction kinetics, stereochemistry, and the development of more efficient and sustainable chemical processes.

Rational Design of Optoelectronic Materials Based on Cinnamate Scaffolds

The cinnamate scaffold, characterized by a phenyl ring conjugated with a propenoic acid ester, possesses inherent photophysical properties that make it a valuable component in the design of optoelectronic materials. researchgate.net Cinnamate derivatives are known to act as UV protectors and can convert UV energy into thermal energy through non-radiative decay pathways, including trans-cis photoisomerization. researchgate.net

Research in this area focuses on tuning the electronic properties of the cinnamate core through strategic substitution on the phenyl ring. For instance, the position of a methoxy (B1213986) substituent has been shown to strongly influence fluorescence quantum yields. researchgate.net While specific research on this compound is limited, studies on structurally similar molecules provide a blueprint for its potential applications.

A key application of cinnamate derivatives is in the creation of photoresponsive polymers and photonic films. These materials can undergo reversible [2+2] photocycloaddition under UV light of different wavelengths (e.g., 365 nm for cyclization and 254 nm for cleavage). researchgate.net This photo-switching behavior allows for the reversible tuning of material properties, such as the Bragg diffraction peaks in photonic films. Such materials have potential applications in optical data storage, where data can be written and erased using light. researchgate.net The stability of the photo-induced states in cinnamate-based systems is often more remarkable than in materials based on azobenzene (B91143) or spirobenzopyran derivatives. researchgate.net

Property Cinnamate-Based Material Characteristic Potential Application
Photo-switchingReversible [2+2] photocycloadditionOptical Data Storage
UV AbsorptionConversion of UV energy to thermal energyUV Protection Films
Tunable FluorescenceSubstitution pattern affects quantum yieldFluorescent Probes, Sensors

Development of Advanced Analytical Methodologies for Cinnamate Ester Systems

The accurate identification and quantification of cinnamate esters like this compound are crucial for quality control, mechanistic studies, and material characterization. A suite of advanced analytical techniques is employed for this purpose. buffalostate.edushvaiko.ruresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of cinnamate esters. sapub.orgresearchgate.net Specific techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups, aiding in the complete assignment of the carbon skeleton. sapub.orgresearchgate.net Coupling constants observed in ¹H NMR are particularly important for confirming the trans stereochemistry of the double bond. gctlc.org

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the workhorses for separating and quantifying cinnamate esters from complex mixtures. researchgate.net When coupled with detectors like Mass Spectrometry (GC-MS or LC-MS), these methods provide high sensitivity and specificity, allowing for the unambiguous identification of the compound and its metabolites or degradation products. researchgate.net Column chromatography is also a fundamental technique for the purification of these esters after synthesis. sapub.org

Spectrophotometry and Spectroscopy: UV-Vis spectrophotometry is used to study the electronic transitions in the molecule and to monitor reactions such as photoisomerization. shvaiko.ru Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify characteristic functional groups, such as the C=O of the ester and the C=C of the alkene. rjptonline.org

These analytical methodologies are continuously being refined to offer lower detection limits, higher resolution, and faster analysis times, which are essential for advancing research in all areas involving cinnamate esters. mdpi.com

Fundamental Studies in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering of cinnamate derivatives explore the non-covalent interactions that govern the assembly of molecules into well-defined, functional architectures.

The formation of host-guest inclusion complexes is a well-established strategy to modify the physicochemical properties of guest molecules. Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, are common host molecules. nih.govuc.pt

While direct studies on this compound are not prevalent, research on analogous compounds like ethyl p-methoxycinnamate and cinnamic acid demonstrates the principles of this interaction. nih.govresearchgate.net The nonpolar phenyl and alkene portions of the cinnamate ester can be encapsulated within the cyclodextrin (B1172386) cavity, forming a stable 1:1 inclusion complex. nih.govnih.gov

The formation of these complexes can lead to:

Enhanced Aqueous Solubility: By masking the hydrophobic part of the molecule, CDs can significantly increase the water solubility of poorly soluble cinnamate esters. nih.govresearchgate.net

Improved Stability: Encapsulation can protect the guest molecule from degradation by factors such as light and oxygen. scispace.comuaeu.ac.ae

Controlled Release: The complex can act as a carrier, providing controlled release of the active molecule. nih.gov

Characterization of these inclusion complexes is performed using techniques such as UV-Vis titration, NMR (specifically 2D ROESY to prove spatial proximity), FT-IR, and Differential Scanning Calorimetry (DSC). nih.govresearchgate.netscispace.com Molecular modeling is also used to rationalize the experimental results and visualize the geometry of the complex. nih.govscispace.com

Technique Information Gained
UV-Vis TitrationDetermination of binding/stability constant (K)
¹H-NMR / ROESYConfirmation of inclusion and geometry of the complex
DSC/DTAEvidence of complex formation through altered thermal events
FT-IRChanges in vibrational frequencies upon complexation

Crystal engineering allows for the design of solid-state structures with desired properties. For cinnamic acid derivatives, this often involves the formation of co-crystals or the study of polymorphism. nih.govbris.ac.uk

Co-crystallization: This involves combining a target molecule with a "co-former" to create a new crystalline solid with a defined stoichiometric ratio. Hydrogen bonding is a common interaction used to assemble these structures. Studies have shown that cinnamic acid derivatives can form co-crystals with various co-formers, such as pyridyl derivatives (e.g., iso-nicotinamide) or tetramethylpyrazine. nih.govbris.ac.ukacs.orgconsensus.app The formation of these co-crystals can alter properties like solubility and stability. rjptonline.org The synthesis can be achieved through traditional recrystallization or mechanochemical methods like solvent-drop grinding. nih.govbris.ac.uk

Solvent-Mediated Polymorphism: Polymorphism is the ability of a compound to exist in more than one crystal form. The choice of solvent during crystallization can have a profound impact on which polymorph is obtained. whiterose.ac.ukmatec-conferences.org Different solvents can promote different intermolecular interactions, leading to different packing arrangements in the solid state. This phenomenon is critical in the pharmaceutical industry, as different polymorphs can have different solubilities and bioavailabilities. Studies on mefenamic acid, for example, show that solvents like ethanol (B145695) and acetone (B3395972) yield one polymorph (Form I), while DMF produces another (Form II). matec-conferences.org For ethyl p-methoxycinnamate, polymorphism modification using a non-polar solvent like n-hexane has been shown to increase its solubility. researchgate.net Such studies are crucial for controlling the solid-state properties of cinnamate esters.

Applications in Chemo- and Photocatalysis Research

The application of this compound itself in chemo- and photocatalysis is not a widely documented area of research. However, the broader class of cinnamic acid and its derivatives has relevance in certain catalytic processes. For instance, the synthesis of cinnamate esters can be achieved through catalytic methods, such as using nickel peroxide as a catalyst for the reaction between a cinnamic aldehyde and an alcohol. google.com Furthermore, enzymatic catalysis, using lipases, is a significant area of research for the production of these esters, representing a form of biocatalysis. nih.govugal.ro

While direct use as a catalyst is not prominent, the double bond in the cinnamate structure could potentially participate in various catalytic transformations, such as hydrogenation or epoxidation. The photosensitive nature of the cinnamate scaffold suggests potential, though currently underexplored, roles in photoredox catalysis, possibly as a photosensitizer or a reactive substrate in light-driven reactions. Further research is required to explore these potential applications.

Future Research Trajectories in Cinnamate Ester Chemistry

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly pivotal in chemical synthesis, aiming to reduce environmental impact through the use of sustainable methods. For cinnamate (B1238496) esters, future research will likely focus on optimizing and innovating synthesis routes that are both efficient and eco-friendly.

One promising avenue is the expanded use of microwave-assisted organic synthesis (MAOS). Microwave irradiation has been shown to significantly accelerate reactions like the Horner-Wadsworth-Emmons synthesis of ethyl cinnamates, often leading to higher yields in shorter reaction times compared to conventional heating methods. acs.org This technique can be further refined for the synthesis of Ethyl trans-3-ethoxycinnamate, potentially eliminating the need for catalysts and reducing solvent usage. acs.org

Another green approach is the modification of established reactions, such as the Steglich esterification. Replacing traditional chlorinated solvents with greener alternatives like acetonitrile (B52724) has proven effective for the synthesis of (E)-cinnamate derivatives. nih.gov Future work could explore a wider range of biodegradable and less toxic solvents for the production of this compound.

Solvent-free reaction conditions represent an ideal in green chemistry. The use of solid-state reactions or melts in Wittig reactions to produce ethyl trans-cinnamate has demonstrated high yields and excellent stereoselectivity with simplified product isolation. acs.org Research into adapting these solvent-free methods for various substituted cinnamate esters is a logical next step. Additionally, enzymatic synthesis using lipases in solvent-free systems or within membrane reactors presents a highly sustainable alternative to chemical catalysis for producing cinnamic acid esters. nih.gov

The following table summarizes various green synthesis methods applicable to cinnamate esters.

Synthesis MethodKey Green Chemistry PrinciplesPotential Advantages
Microwave-Assisted Synthesis Energy efficiency, Reduced reaction timesHigher yields, catalyst-free options acs.org
Greener Steglich Esterification Use of safer solvents (e.g., acetonitrile)Avoids chlorinated solvents, mild conditions nih.gov
Solvent-Free Wittig Reaction Waste prevention (no solvent)High yield, high stereoselectivity, simple workup acs.org
Enzymatic Catalysis Use of renewable catalysts (enzymes)High selectivity, mild reaction conditions nih.gov

Exploration of Novel Photochemical Transformations

The photoreactivity of cinnamate esters, particularly their ability to undergo [2+2] cycloaddition reactions upon exposure to UV light, is a well-established phenomenon. Future research is expected to delve deeper into controlling and exploiting these transformations for novel applications.

A key area of exploration is the use of catalysis to influence the stereochemical outcome of photocycloadditions. Chiral Lewis acids, for instance, have been shown to catalyze the enantioselective [2+2] cycloaddition of cinnamate esters through triplet energy transfer from a photocatalyst. acs.orgacs.org This approach allows for the synthesis of specific cyclobutane (B1203170) stereoisomers, which are valuable synthons for natural products. acs.org Further investigation could lead to the development of catalysts tailored for specific cinnamate esters like this compound.

The photoisomerization of the carbon-carbon double bond in cinnamate esters from the trans (E) to the cis (Z) isomer is another area of interest. bohrium.com Studies on the E/Z photoisomerization of 4'-methoxycinnamates have shown high quantum yields. bohrium.com Understanding and controlling this isomerization is crucial, as the different isomers can exhibit distinct physical and biological properties. Future work could focus on using photosensitizers to selectively promote E→Z isomerization under specific wavelengths of light, potentially for applications in photo-switchable systems. researchgate.net

Lewis acids have also been found to catalyze the photodimerization and cross-cycloaddition of methyl cinnamate in solution, which is attributed to an increase in the excited-state lifetime and reactivity of the cinnamate. researchgate.net Exploring the use of different Lewis acids with this compound could open up pathways to new dimeric structures with unique properties.

Research into the photosensitized reactions of cinnamate esters will also continue to be a fruitful area. acs.org By selecting appropriate photosensitizers, it is possible to control whether the reaction proceeds via cycloaddition or E/Z isomerization, offering a tuneable photochemical system.

Integration with Advanced Materials Science for Smart Systems

The photoresponsive nature of cinnamate esters makes them ideal candidates for integration into "smart" materials—materials that can respond to external stimuli, such as light.

One of the most exciting future applications is in the development of self-healing polymers. Cinnamate-based polymers can undergo photochemical crack healing. nih.gov When a crack forms in a crosslinked polymer containing cyclobutane rings (formed from the [2+2] cycloaddition of cinnamate groups), the mechanical stress can cause cleavage of these rings, regenerating the cinnamate moieties. Subsequent exposure to UV light can then induce re-cycloaddition across the crack interface, thus healing the material. nih.govresearchgate.net this compound could be incorporated as a monomer into such polymer systems.

Smart drug delivery systems are another promising application. mdpi.com Hydrogels and other polymer matrices functionalized with cinnamate esters could be designed to release a therapeutic agent in response to light. orientjchem.org The photo-induced cleavage of cyclobutane dimers or the isomerization of the cinnamate double bond could alter the polymer network's permeability, triggering the release of an encapsulated drug with high spatial and temporal control. nih.gov

The incorporation of cinnamate derivatives into liquid crystals is also an area of active research. researchgate.net The photoisomerization of a cinnamate moiety within a liquid crystal can disrupt the mesophase ordering, leading to changes in the material's optical properties. szfki.hu This could be harnessed for applications in optical data storage, displays, and photoswitchable devices. The specific structure of this compound, with its ethoxy substitution, could influence the liquid crystalline properties and the nature of the photoresponse.

The table below outlines potential applications of cinnamate esters in smart systems.

Smart System ApplicationUnderlying PrinciplePotential Role of this compound
Self-Healing Polymers Reversible [2+2] photocycloaddition and cleavageAs a photo-crosslinkable monomer for the polymer backbone researchgate.net
Photoresponsive Drug Delivery Light-induced change in polymer network structureFunctional group in hydrogels to trigger drug release orientjchem.org
Liquid Crystal Displays Photoisomerization-induced disruption of mesophasesAs a component of photo-switchable liquid crystal mixtures szfki.hu

Deeper Computational Exploration of Complex Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Future research will undoubtedly leverage more sophisticated computational models to explore the complex reaction pathways of cinnamate esters.

DFT studies can provide detailed insights into the mechanisms of photochemical reactions. For example, computational analysis of the photodimerization of methyl cinnamate has helped to explain the observed regioselectivity by examining the interaction of frontier molecular orbitals in the excited triplet state and the ground state. nih.gov Similar studies on this compound could elucidate the influence of the 3-ethoxy substituent on the reaction's stereochemical and regiochemical outcomes.

Computational methods are also crucial for studying cycloaddition reactions, such as the intramolecular Diels-Alder reaction of cinnamyl cinnamate ester derivatives. cmu.ac.th Theoretical calculations can map out the energy landscape of the reaction, identifying transition states and intermediates, which is often challenging to do experimentally. cmu.ac.thnih.gov This allows for a deeper understanding of the reaction mechanism and can guide the design of substrates that react more efficiently or with greater selectivity.

Furthermore, DFT can be used to predict the properties of materials incorporating cinnamate esters. For instance, computational studies on phenyl cinnamate liquid crystals have correlated theoretical predictions of molecular geometry and energy with experimentally observed mesomorphic properties. mdpi.com Applying these methods to systems containing this compound could help in the rational design of new liquid crystals with desired phase behaviors and optical properties. The reactivity of different isomers, such as in the hetero Diels-Alder reaction of ethyl 4,β-dinitrocinnamate, can also be rationalized through computational analysis of their electronic properties and molecular geometries. mdpi.com

Investigation of Stereochemistry's Impact on Chemical Transformations and Material Properties

Stereochemistry plays a critical role in determining the properties and reactivity of molecules. Future research will focus more intently on how the stereoisomerism of cinnamate esters influences their chemical behavior and the characteristics of materials derived from them.

The E/Z isomerism of the double bond is a key aspect of cinnamate stereochemistry. studymind.co.uk The spatial arrangement of the substituents can significantly affect reactivity. For example, the different orientations of functional groups in E and Z isomers can lead to different interactions with reactants and catalysts, influencing the outcome of a reaction. studymind.co.uk In-situ monitoring techniques can be used to study the kinetics of photocatalyzed E/Z isomerization, providing valuable data on the efficiency of different photosensitizers. researchgate.net

The development of stereoselective synthesis methods for cinnamate esters is an ongoing research goal. acs.org For instance, electroreductive hydrocoupling of chiral cinnamates has been used for the asymmetric synthesis of hydrodimers, which are precursors to other valuable chiral molecules. acs.org Applying such methods to produce enantiomerically pure forms of substituted cinnamates will be important for applications where chirality is crucial, such as in pharmaceuticals.

In the realm of materials science, the stereochemistry of cinnamate derivatives can have a profound impact on the properties of liquid crystals. mdpi.com Chiral cinnamic acid groups have been incorporated into liquid crystal structures to induce the formation of helical superstructures, leading to unique optical and electro-optical effects. researchgate.netnih.gov The specific stereoconfiguration of the chiral centers dictates the pitch and handedness of the resulting cholesteric or ferroelectric phases. Investigating how the stereochemistry of chiral derivatives of this compound influences liquid crystal phase behavior is a promising avenue for the development of new functional materials.

Q & A

Q. How does this compound’s reactivity compare to its structural analogs?

  • Methodological Answer :
  • SAR Analysis : Synthesize analogs (e.g., Ethyl trans-4-nitro- or 4-bromo-cinnamate) and compare reaction rates in nucleophilic acyl substitution.
  • Electron Density Mapping : Use Hammett σ constants to quantify electronic effects of substituents on reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl trans-3-ethoxycinnamate
Reactant of Route 2
Reactant of Route 2
Ethyl trans-3-ethoxycinnamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.